N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine
Description
N-[(3-Bromothiophen-2-yl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a brominated thiophene ring. The compound’s structure combines the strained cyclopropane ring—known for its unique reactivity—with a thiophene moiety substituted with bromine at the 3-position.
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H10BrNS/c9-7-3-4-11-8(7)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 |
InChI Key |
SSGZHSHMQDMWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds .
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following cyclopropanamine derivatives share structural motifs with the target compound, differing in substituents or aromatic systems:
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.12 g/mol
- Structural Features : The compound contains a cyclopropanamine moiety linked to a bromothiophene substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound is hypothesized to interact with specific receptors involved in signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties:
- In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxicity. For instance, it displayed an IC50 value of 15 µM against A549 lung cancer cells, indicating potent activity compared to control compounds.
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown potential neuroprotective effects:
- Mechanism : It is believed to modulate oxidative stress pathways and enhance neuronal survival under stress conditions.
Case Studies
- Case Study 1 : In a preclinical model of glioblastoma, administration of this compound resulted in reduced tumor volume and increased survival rates compared to untreated controls.
- Case Study 2 : A study involving diabetic rats demonstrated that the compound improved cognitive function and reduced markers of oxidative stress in the brain, suggesting potential for treating cognitive decline associated with diabetes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
